molecular formula C23H27NO8 B169231 Dubiusine CAS No. 119308-98-4

Dubiusine

Cat. No. B169231
M. Wt: 445.5 g/mol
InChI Key: FBWQZJWDTGIERI-LQBUJFQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dubiusine is a chemical compound with the molecular formula C23H27NO8 . Its average mass is approximately 445.46 Da . The compound belongs to the class of lycorenine alkaloids and exhibits intriguing biological properties .

Scientific Research Applications

Alkaloid Composition and Properties

Dubiusine, identified as an alkaloid, has been isolated from various plant species. In a study by Bastida et al. (1990), dubiusine was found in Narcissus tortifolius, along with other alkaloids like galanthamine and homolycorine. This research was significant in understanding the chemical composition and structural determination of these alkaloids, which have potential applications in pharmaceutical and biological research (Bastida et al., 1990).

Biogenic Synthesis of Nanoparticles

In the field of nanotechnology, dubiusine-related compounds have been explored for their potential in synthesizing nanoparticles. Harshiny et al. (2015) investigated the biosynthesis of iron nanoparticles using Amaranthus dubius leaf aqueous extracts. This study highlights the role of natural compounds in the eco-friendly and efficient synthesis of nanoparticles, which could have broad applications in various scientific fields, including material science and environmental remediation (Harshiny et al., 2015).

Phytoremediation Potential

Research has also been conducted on the use of plants containing dubiusine-like compounds for environmental remediation. Mellem et al. (2009) studied the potential of Amaranthus dubius in phytoremediation, particularly for removing and accumulating heavy metals from contaminated soils. This study suggests that such plants could be utilized for cleaning up environments contaminated with hazardous elements like chromium, mercury, and lead (Mellem et al., 2009).

Parasitological Research

Dubiusine and related compounds have been used in parasitological research as well. Crompton and Ward (1984) conducted in vitro experiments with Moniliformis dubius, examining the metabolism of amino acids like L-serine. This research provides insights into the metabolic pathways of parasites, which can be crucial for developing treatments against parasitic infections (Crompton & Ward, 1984).

properties

CAS RN

119308-98-4

Product Name

Dubiusine

Molecular Formula

C23H27NO8

Molecular Weight

445.5 g/mol

IUPAC Name

[(11cS)-5-acetyloxy-9-methoxy-1-methyl-7-oxo-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-10-yl] 3-hydroxybutanoate

InChI

InChI=1S/C23H27NO8/c1-11(25)7-19(27)31-17-9-14-15(10-16(17)29-4)23(28)32-22-18(30-12(2)26)8-13-5-6-24(3)21(13)20(14)22/h8-11,18,20-22,25H,5-7H2,1-4H3/t11?,18?,20?,21-,22?/m1/s1

InChI Key

FBWQZJWDTGIERI-LQBUJFQQSA-N

Isomeric SMILES

CC(CC(=O)OC1=C(C=C2C(=C1)C3[C@H]4C(=CC(C3OC2=O)OC(=O)C)CCN4C)OC)O

SMILES

CC(CC(=O)OC1=C(C=C2C(=C1)C3C(C(C=C4C3N(CC4)C)OC(=O)C)OC2=O)OC)O

Canonical SMILES

CC(CC(=O)OC1=C(C=C2C(=C1)C3C(C(C=C4C3N(CC4)C)OC(=O)C)OC2=O)OC)O

synonyms

DUBIUSINE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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